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molecular formula C9H6BrN B8607705 4-Bromocinnamonitrile

4-Bromocinnamonitrile

Cat. No. B8607705
M. Wt: 208.05 g/mol
InChI Key: LSLREZDNFXMUJH-UHFFFAOYSA-N
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Patent
US04564479

Procedure details

The procedure described in Example 47 is repeated, but using 7.07 g (25 mmols) of 4-bromoiodobenzene and 1.83 g (27.5 mmols) of acrylonitrile. After a reaction time of 8 hours at 130° C., 3.95 g (19.0 mmols) of 4-bromocinnamonitrile are obtained, corresponding to a yield of 76% of theory (conversion figure 7600; Pd content 0.01 mol %).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>[Pd]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:11]=[CH:10][C:9]#[N:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
7.07 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Three
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19 mmol
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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